molecular formula C21H22ClN3O4S B11344778 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

Cat. No.: B11344778
M. Wt: 447.9 g/mol
InChI Key: HPFDXQVJJFXSIE-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including a chlorinated aromatic ring, a thiadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the 4-chloro-3,5-dimethylphenoxy intermediate: This step involves the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol, followed by its reaction with an appropriate alkylating agent to form the phenoxy intermediate.

    Synthesis of the thiadiazole ring: The thiadiazole ring is synthesized by reacting 3,4-dimethoxyphenylhydrazine with carbon disulfide and an appropriate oxidizing agent.

    Coupling of intermediates: The phenoxy intermediate is then coupled with the thiadiazole intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the amide group to an amine.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.

    Agricultural Chemistry: The compound is explored for its potential use as a herbicide or pesticide.

    Materials Science: It is investigated for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
  • 2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane
  • 2-(2-chloro-3,4-dimethoxy)phenylethylamine

Uniqueness

Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22ClN3O4S

Molecular Weight

447.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

InChI

InChI=1S/C21H22ClN3O4S/c1-11-8-15(9-12(2)18(11)22)29-13(3)20(26)24-21-23-19(25-30-21)14-6-7-16(27-4)17(10-14)28-5/h6-10,13H,1-5H3,(H,23,24,25,26)

InChI Key

HPFDXQVJJFXSIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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